molecular formula C13H16ClFO3 B7989765 Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate

Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate

Cat. No.: B7989765
M. Wt: 274.71 g/mol
InChI Key: OQXIFPVAJIQVAY-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate is an organic compound with the molecular formula C13H16ClFO3 It is a derivative of phenoxyacetic acid and is characterized by the presence of a chloro and fluoro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate typically involves the reaction of 4-chloro-2-fluorophenol with ethyl 5-bromopentanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Substituted phenoxy derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate
  • Ethyl 5-(4-chloro-2-fluoro-phenoxy)butanoate
  • Ethyl 5-(4-chloro-2-fluoro-phenoxy)hexanoate

Uniqueness

Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The length of the pentanoate chain also plays a crucial role in determining its physical and chemical properties, making it distinct from other similar compounds with different chain lengths.

Biological Activity

Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate is a synthetic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pentanoate chain attached to a phenoxy group that is further substituted with chlorine and fluorine atoms. The presence of these halogen substituents can significantly influence the compound's reactivity and biological interactions.

Molecular Formula: C13H16ClF O3
Molecular Weight: Approximately 274.72 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The ester moiety can undergo hydrolysis, releasing the active phenoxyacetic acid derivative, which may modulate biological functions.

  • Enzyme Interaction: The chloro and fluoro substituents enhance the binding affinity to certain enzymes, potentially altering their activity.
  • Receptor Modulation: The compound may interact with specific receptors, influencing signaling pathways involved in various physiological processes.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activity. This compound is hypothesized to possess similar properties, making it a candidate for further investigation in the field of antimicrobial drug development.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory potential. Studies suggest that phenoxyacetic acid derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Studies

  • Study on Antimicrobial Activity:
    • A study investigated the efficacy of various phenoxyacetic acid derivatives against bacterial strains. This compound showed promising results, inhibiting the growth of several Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Assessment:
    • In vitro assays demonstrated that the compound reduced the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Biological Activity
Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoateSimilar structureAntimicrobial
Ethyl 5-(4-fluoro-phenoxy)pentanoateLacks chlorineReduced reactivity
Ethyl 5-(3-chloro-4-fluoro-phenoxy)pentanoateDifferent substitution patternPotentially similar activity

Properties

IUPAC Name

ethyl 5-(4-chloro-2-fluorophenoxy)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFO3/c1-2-17-13(16)5-3-4-8-18-12-7-6-10(14)9-11(12)15/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXIFPVAJIQVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCOC1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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